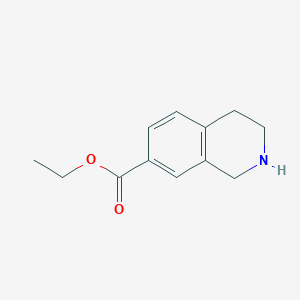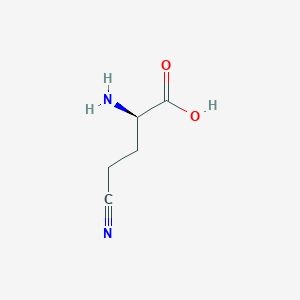
5-Nitrilo-D-norvaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitrilo-D-norvaline is a non-proteinogenic amino acid with the chemical formula C5H8N2O2 It is an isomer of norvaline, a branched-chain amino acid
Méthodes De Préparation
The synthesis of 5-Nitrilo-D-norvaline can be achieved through several methods. One common approach involves the use of valeric acid as the starting material. The synthetic route includes steps such as acyl chlorination, bromination, ammoniation, resolution, and hydrolysis . Another method involves the stereoinversion of corresponding amino acids using an in vivo cascade cell factory . Industrial production methods often rely on chemical synthesis due to the high cost and low yield of biological enzyme methods .
Analyse Des Réactions Chimiques
5-Nitrilo-D-norvaline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and Grignard reagents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of a nitrile with lithium aluminum hydride typically yields a primary amine .
Applications De Recherche Scientifique
5-Nitrilo-D-norvaline has several scientific research applications. In chemistry, it is used as a building block for the synthesis of other compounds. In biology, it has been studied for its potential as an arginase inhibitor, which could have therapeutic applications in treating diseases such as cancer, hypertension, and neurodegenerative disorders . In medicine, it has shown promise in reversing cognitive decline and synaptic loss in models of Alzheimer’s disease . Additionally, it has industrial applications as a chiral source for the preparation of chiral macrolides .
Mécanisme D'action
The mechanism of action of 5-Nitrilo-D-norvaline involves its interaction with specific molecular targets and pathways. It acts as an arginase inhibitor, which leads to the inhibition of urea synthesis from ammonium chloride in the liver . This inhibition can result in various physiological effects, including the modulation of nitric oxide production and the reduction of inflammation and oxidative stress . The compound’s ability to inhibit arginase and other enzymes makes it a potential therapeutic agent for various diseases.
Comparaison Avec Des Composés Similaires
5-Nitrilo-D-norvaline can be compared to other similar compounds, such as norvaline, valine, and other arginase inhibitors. Norvaline is a non-proteinogenic branched-chain amino acid with similar chemical properties . Valine is a proteinogenic amino acid that can be misincorporated into proteins at isoleucine positions, leading to potential toxicity . Other arginase inhibitors, such as α-difluoromethylornithine and Nω-hydroxy-nor-L-arginine, have shown promising therapeutic effects for various diseases
Propriétés
Numéro CAS |
69489-41-4 |
|---|---|
Formule moléculaire |
C5H8N2O2 |
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
(2R)-2-amino-4-cyanobutanoic acid |
InChI |
InChI=1S/C5H8N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-2,7H2,(H,8,9)/t4-/m1/s1 |
Clé InChI |
VZSTVUJXUYNIOQ-SCSAIBSYSA-N |
SMILES isomérique |
C(C[C@H](C(=O)O)N)C#N |
SMILES canonique |
C(CC(C(=O)O)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(tert-butoxy)carbonyl]-1'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3'-bipyrrolidine]-4'-carboxylicacid](/img/structure/B13532540.png)
![5-[Ethyl(methyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B13532548.png)
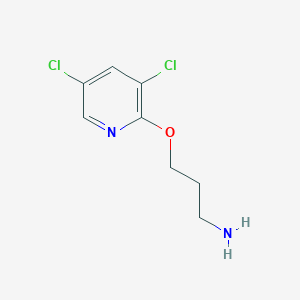
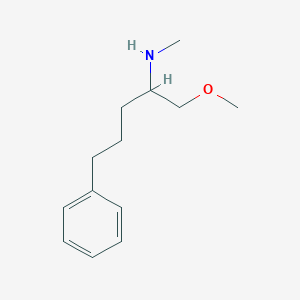
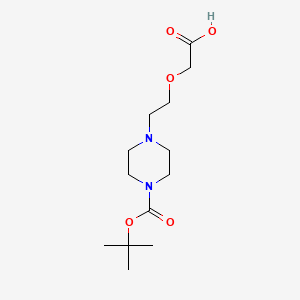
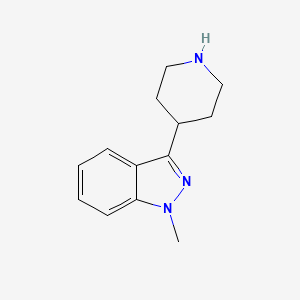
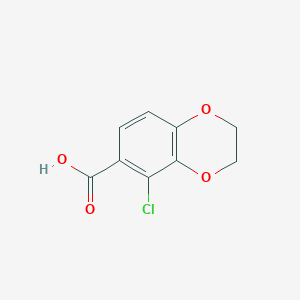
![Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13532575.png)
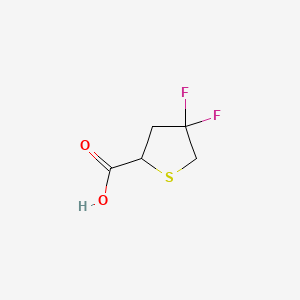
aminehydrochloride](/img/structure/B13532586.png)

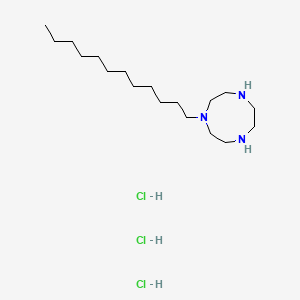
![2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylicacidhydrochloride](/img/structure/B13532615.png)
